molecular formula C16H18N4O2S B2801028 1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1031669-59-6

1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2801028
CAS No.: 1031669-59-6
M. Wt: 330.41
InChI Key: MTXFFABWKBEZDV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrimidinone class, characterized by a fused bicyclic core (pyrazole and pyrimidine rings) with a thioxo group at position 5 and a 3-methoxybenzyl substituent at position 4. The ethyl and methyl groups at positions 1 and 3, respectively, enhance lipophilicity, which may influence bioavailability and membrane permeability .

Properties

IUPAC Name

1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-4-20-14-13(10(2)18-20)17-16(23)19(15(14)21)9-11-6-5-7-12(8-11)22-3/h5-8H,4,9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXFFABWKBEZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a compound belonging to the pyrazolo[4,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its structural similarity to nucleobases and significant biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H18N4O2S
  • Molecular Weight : 330.41 g/mol
  • CAS Number : 1031669-59-6

The compound features a thioxo group and a tetrahydro structure, contributing to its unique properties and potential biological activities.

Antiproliferative Activity

Research has indicated that compounds similar to 1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-pyrazolo[4,3-d]pyrimidin exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 Cell Line : Exhibited IC50 values ranging from 1.2 to 5.3 μM for structurally related compounds, suggesting potential effectiveness against breast cancer .

Antioxidant Properties

The antioxidant activity of this compound is noteworthy. Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidin can scavenge free radicals effectively, thereby providing protective effects against oxidative stress. The antioxidative capacity was assessed using various spectroscopic methods, indicating that these compounds may help in mitigating oxidative damage in cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example:

  • E. faecalis : A derivative showed strong antibacterial activity with a minimum inhibitory concentration (MIC) of 8 μM .

The biological mechanisms underlying the activity of 1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-pyrazolo[4,3-d]pyrimidin are thought to involve:

  • Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in cellular proliferation.
  • Modulation of Signaling Pathways : It could influence pathways related to cell survival and apoptosis.
  • Interaction with Receptors : As a ligand for various receptors, it may modulate physiological responses linked to inflammation or cancer progression .

Study 1: Antiproliferative Effects on Cancer Cells

A study assessed the antiproliferative effects of several pyrazolo[4,3-d]pyrimidine derivatives on different cancer cell lines, including MCF-7 and HCT 116. The results indicated that modifications in the substituents significantly affected the potency of these compounds against cancer cells.

CompoundCell LineIC50 (μM)
Compound AMCF-72.2
Compound BHCT1163.7
Compound CHEK 2935.3

These findings suggest that structural variations can lead to enhanced biological activity and selective targeting of cancer cells.

Study 2: Antioxidative Capacity

In another investigation focused on antioxidative properties, several compounds were tested for their ability to reduce oxidative stress in vitro. The results showed that some derivatives had significantly improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

CompoundMethod UsedAntioxidant Activity
Compound DDPPH AssayHigh
Compound EABTS AssayModerate
Compound FFRAP AssayLow

This study emphasizes the potential utility of these compounds in developing new antioxidant therapies.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 1031578-46-7

The compound features a thioxo group and a pyrazolo-pyrimidine scaffold, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and pyrimidine have been shown to possess potent antibacterial and antifungal activities. In vitro studies suggest that modifications in the side chains can lead to enhanced efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

StudyActivityMIC (µg/mL)
Kumar et al. (2020)Antibacterial against E. coli2.50
Smith et al. (2019)Antifungal against A. niger32

Anticancer Potential

The thioxo-pyrazolo-pyrimidine derivatives have been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases associated with cancer progression .

StudyCancer TypeIC50_{50} (nM)
Zhan et al. (2020)Breast Cancer110
Egile et al. (2021)Lung Cancer0.24

Anti-inflammatory Effects

Compounds within this chemical class have also been noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Antibacterial Efficacy : A study by Kumar et al. demonstrated that derivatives exhibited comparable potency to standard antibiotics against resistant strains of bacteria.
  • Anticancer Activity : Research by Zhan et al. showed that specific derivatives could significantly reduce tumor growth in xenograft models.
  • Anti-inflammatory Properties : In vitro assays indicated that certain derivatives effectively reduced the production of inflammatory markers in activated macrophages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs from the literature, focusing on structural variations, synthetic methods, and inferred properties.

Key Observations :

Core Heterocycle Differences: The target compound’s pyrazolo[4,3-d]pyrimidinone core differs from pyrazolo[1,5-a] () and pyrazolo[3,4-d] () analogs in ring fusion positions, affecting electronic distribution and steric interactions. Thiazolo-pyrimidine derivatives (–4) replace the pyrazole ring with a thiazole, altering hydrogen-bonding capacity and metabolic stability .

3-Methoxybenzyl substituents (target compound) could enhance π-π stacking vs. aryl () or benzylidene () groups, influencing receptor binding .

Synthetic Methodologies :

  • highlights ultrasonic irradiation for efficient synthesis, whereas the target compound’s synthesis might require alternative conditions (e.g., microwave or reflux) due to its thioxo group .
  • Phosphorus oxychloride () is a common reagent for cyclization but may limit scalability due to toxicity .

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Core Modifications : Systematically vary substituents at positions 1 (ethyl), 3 (methyl), and 6 (3-methoxybenzyl) .
  • Assay Standardization : Use fixed concentrations (e.g., 10 µM) across enzyme/cell-based assays to ensure comparability .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

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